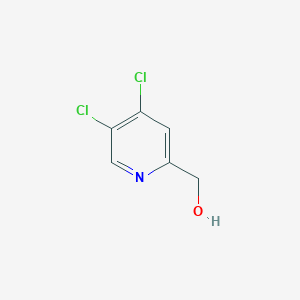

(4,5-Dichloropyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,5-dichloropyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)9-2-6(5)8/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROBELLKQVRKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1Cl)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Versatility of Pyridine Methanols in Advanced Organic Synthesis

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds, structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution imparts distinct chemical properties that are highly valued in organic synthesis. Pyridine methanols, a subclass of pyridines featuring a hydroxymethyl (-CH2OH) group, are particularly noteworthy for their versatility as synthetic intermediates.

The hydroxymethyl group can be readily oxidized to form corresponding aldehydes or carboxylic acids, or it can be involved in various coupling reactions. This reactivity, combined with the inherent properties of the pyridine ring, allows for the construction of a wide array of more complex molecular architectures. Pyridine methanols are integral to the synthesis of numerous compounds with significant biological activity, finding applications in the development of new drugs and crop protection agents. google.com

The Strategic Importance of Halogenated Pyridine Scaffolds

The presence of halogen atoms on a pyridine (B92270) ring dramatically expands its synthetic utility. Halogenated pyridines are crucial intermediates because the carbon-halogen bond provides a reactive "handle" for a multitude of chemical transformations. nih.gov These reactions, particularly transition-metal-catalyzed cross-coupling reactions, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. alfa-chemistry.com

The ability to selectively introduce different functional groups at specific positions on the pyridine ring is paramount in medicinal and agricultural chemistry. nih.govalfa-chemistry.com This allows chemists to systematically modify a molecule's structure to optimize its biological activity and properties. The regioselective halogenation of pyridines, however, can be challenging due to the electron-deficient nature of the pyridine ring. mountainscholar.orgyoutube.com Consequently, the development of methods to synthesize specifically halogenated pyridines is an active area of research. nih.govresearchgate.net

Research Applications of 4,5 Dichloropyridin 2 Yl Methanol

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of synthetic routes. The primary disconnection involves the C-C bond between the pyridine ring and the hydroxymethyl group. This leads to a 4,5-dichloropyridin-2-yl synthon and a hydroxymethyl synthon.

A common synthetic equivalent for the hydroxymethyl synthon is formaldehyde (B43269). The 4,5-dichloropyridin-2-yl synthon can be derived from a variety of precursors. One logical precursor is 4,5-dichloro-2-pyridinecarboxylic acid or its corresponding ester, which can be reduced to the alcohol. This carboxylic acid can, in turn, be envisioned as arising from the oxidation of 2-methyl-4,5-dichloropyridine .

Alternatively, the 4,5-dichloropyridine nucleus can be constructed first, followed by the introduction of the hydroxymethyl group. This approach suggests 4,5-dichloropyridine as a key intermediate. Another viable route begins with a pre-functionalized pyridine, such as 2-amino-4,5-dichloropyridine . Through a Sandmeyer-type reaction, the amino group can be converted to other functionalities, like a cyano or halo group, which can then be further elaborated to the hydroxymethyl group.

Precursor Synthesis Strategies for Dichloropyridine Building Blocks

The synthesis of the crucial dichloropyridine intermediates is a critical aspect of obtaining this compound.

One of the most important precursors is 4,5-dichloro-2-pyridinecarboxylic acid . While specific literature detailing its synthesis is sparse, general methods for pyridine carboxylic acid synthesis can be applied. For instance, the oxidation of 2-methyl-4,5-dichloropyridine would yield the desired carboxylic acid. The synthesis of 2-methyl-4,5-dichloropyridine itself can be approached through the chlorination of 2-methylpyridine, although controlling the regioselectivity to obtain the 4,5-dichloro isomer can be challenging.

Another key precursor is 2-amino-4,5-dichloropyridine . The synthesis of this compound can be achieved by the chlorination of 2-aminopyridine. To achieve selective monochlorination at the 5-position, the reaction is often carried out in a strongly acidic medium, which protonates the pyridine nitrogen and the exocyclic amino group, directing the chlorination. google.com However, over-chlorination to produce 2-amino-3,5-dichloropyridine (B145740) is a common side reaction that needs to be carefully controlled. google.com

The synthesis of 4,5-dichloropyridine itself is a fundamental step in some synthetic strategies. This can be approached through various methods, including the Sandmeyer reaction of 3-amino-4,5-dichloropyridine or via ring-forming condensation reactions.

Direct Synthetic Routes to this compound

The final construction of this compound can be achieved through several direct synthetic routes, each with its own set of challenges and advantages.

Strategies for Chemoselective Introduction of the Hydroxymethyl Group

One of the most direct methods for synthesizing the target molecule is the chemoselective introduction of a hydroxymethyl group onto a pre-formed 4,5-dichloropyridine ring. A plausible approach involves the reaction of 4,5-dichloropyridine with formaldehyde in the presence of a base. This reaction, however, requires careful optimization to avoid side reactions and to control the regioselectivity of the addition.

Another strategy involves the use of a Grignard reagent. For instance, 4,5-dichloro-2-bromopyridine could be converted to its Grignard reagent, which is then reacted with formaldehyde. This method offers good control over the position of the hydroxymethyl group.

Approaches for Regioselective Dichlorination of the Pyridine Nucleus

An alternative to building the molecule from a pre-chlorinated pyridine is to introduce the chlorine atoms at a later stage. Starting with 2-picoline N-oxide , one could perform a nitration reaction. The nitro groups can direct the subsequent chlorination to the desired positions. The N-oxide functionality can then be removed, and the methyl group oxidized to the hydroxymethyl group. However, controlling the regioselectivity of both the nitration and chlorination steps is a significant challenge.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. A particularly effective and commonly employed method is the reduction of 4,5-dichloro-2-pyridinecarboxylic acid or its esters.

The reduction can be carried out using various reducing agents. Sodium borohydride in a suitable solvent like methanol or ethanol (B145695) is a mild and effective option. For a more potent reducing agent, lithium aluminum hydride in an aprotic solvent such as tetrahydrofuran (B95107) can be used. The choice of reducing agent and solvent, as well as the reaction temperature and time, must be carefully optimized to ensure complete conversion without affecting the chlorine substituents on the pyridine ring.

Below is a table summarizing typical conditions for the reduction of a dichloropyridine carboxylate, based on analogous reactions reported for similar isomers. google.com

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl 4,5-dichloro-2-pyridinecarboxylate | Sodium Borohydride | Methanol | 5 to 25 | 6 | ~90 |

| Ethyl 4,5-dichloro-2-pyridinecarboxylate | Sodium Borohydride | Ethanol | 5 to 25 | 7 | ~92 |

| 4,5-Dichloro-2-pyridinecarboxylic acid | Lithium Aluminum Hydride | Tetrahydrofuran | 0 to reflux | 3-5 | >90 |

This data is representative and based on analogous chemical transformations. Actual results may vary.

Advanced Synthetic Protocols for this compound

More advanced synthetic protocols for accessing this compound may involve catalytic methods or novel functional group interconversions. For example, the direct C-H hydroxymethylation of 4,5-dichloropyridine using a suitable catalyst could offer a more atom-economical route.

Furthermore, the use of flow chemistry could provide better control over reaction parameters, leading to improved yields and purity, especially for exothermic reactions like chlorinations or reductions with powerful hydrides. The development of novel catalysts for the regioselective functionalization of pyridines is an active area of research and could lead to more efficient syntheses of this and related compounds in the future.

Reactivity of the Primary Alcohol Functionality

The primary alcohol group at the C2 position of the pyridine ring is a key site for functionalization. It readily participates in common alcohol reactions, including esterification, etherification, oxidation, and nucleophilic substitution, enabling the introduction of a wide variety of functional groups.

Esterification and Etherification Reactions

The primary alcohol of this compound can be converted to esters and ethers under standard conditions.

Esterification: The formation of esters from carboxylic acids and alcohols, known as Fischer esterification, is a fundamental acid-catalyzed equilibrium reaction. masterorganicchemistry.com While specific examples for this compound are found within broader synthetic schemes in patent literature, the general transformation follows established protocols. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also be employed for efficient esterification of alcohols. researchgate.net

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Interactive Table: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent 1 | Reagent 2 | Product Type |

| Esterification | Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Acid Chloride | Base (e.g., Pyridine) | Ester |

| Etherification | Sodium Hydride | Alkyl Halide (e.g., CH₃I) | Ether |

Selective Oxidation and Reduction Transformations

The hydroxymethyl group is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The primary alcohol can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are typically used for the synthesis of the corresponding aldehyde, 4,5-dichloro-2-formylpyridine. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the alcohol to the carboxylic acid, 4,5-dichloropyridine-2-carboxylic acid.

Reduction: While the primary focus is often on the functionalization of the alcohol, reduction of the hydroxymethyl group to a methyl group can be achieved using strong reducing agents, although this is a less common transformation for this specific substrate. More relevant is the reduction of the chlorine atoms from the pyridine ring, which is discussed in the context of the ring's reactivity.

Interactive Table: Oxidation of this compound

| Reagent | Conditions | Product |

| MnO₂ | Dichloromethane, Room Temp | 4,5-Dichloro-2-formylpyridine |

| DMP | Dichloromethane, Room Temp | 4,5-Dichloro-2-formylpyridine |

| KMnO₄ | Basic, Heat | 4,5-Dichloropyridine-2-carboxylic acid |

Nucleophilic Substitution Reactions at the Hydroxymethyl Position

The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate or a halide, to facilitate nucleophilic substitution. Once activated, the resulting electrophilic carbon can be attacked by a variety of nucleophiles. A common strategy involves reacting the alcohol with thionyl chloride (SOCl₂) to produce 2-(chloromethyl)-4,5-dichloropyridine. This chlorinated intermediate is then highly susceptible to substitution by nucleophiles like amines, thiols, or cyanides, allowing for the introduction of diverse functionalities at the 2-position.

Reactivity of the Dichloropyridine Ring

The two chlorine atoms on the pyridine ring are key sites for modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ring nitrogen and the two halogens makes the ring electron-deficient and thus susceptible to these transformations. youtube.com

Nucleophilic Aromatic Substitution on the Halogenated Pyridine Moiety

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the dichloropyridine ring. nih.gov In these reactions, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The subsequent departure of the chloride ion restores the aromaticity of the ring.

The regioselectivity of the substitution (i.e., whether the C4 or C5 chlorine is replaced) is influenced by several factors, including the nature of the nucleophile and the reaction conditions. Generally, the C4 position in dihalopyridines is more activated towards nucleophilic attack than the C2 position due to greater resonance stabilization of the intermediate. stackexchange.com SNAr reactions on pyridines are common in medicinal chemistry and are often facilitated by heating. youtube.com

Interactive Table: Examples of Nucleophilic Aromatic Substitution

| Nucleophile | Product |

| Ammonia | (4-Amino-5-chloropyridin-2-yl)methanol |

| Sodium Methoxide | (4-Methoxy-5-chloropyridin-2-yl)methanol |

| Alkylamine (R-NH₂) | (4-(Alkylamino)-5-chloropyridin-2-yl)methanol |

Metal-catalyzed Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyridines. wiley.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is highly versatile for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the chlorinated positions. researchgate.net The reactivity difference between the two chlorine atoms can sometimes be exploited to achieve selective mono-coupling. nih.gov Microwave-assisted Suzuki couplings have been shown to be highly efficient for similar dichloropyrimidine systems. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples the chloropyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction is fundamental for the synthesis of arylalkynes. wikipedia.org The reactivity of aryl halides in Sonogashira coupling typically follows the trend I > Br > Cl, which can be used to control selectivity in polyhalogenated systems. wikipedia.orgresearchgate.net

Interactive Table: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Base | 4-Aryl-5-chloropyridine derivative |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂, CuI, Base | 4-Alkynyl-5-chloropyridine derivative |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 4-Amino-5-chloropyridine derivative |

Investigations into Dearomatization Pathways

Dearomatization reactions are powerful tools in organic synthesis, transforming flat, aromatic systems into three-dimensional structures, thereby increasing molecular complexity and enabling the synthesis of novel compounds. While specific studies on the dearomatization of this compound are not extensively documented in publicly available literature, potential pathways can be explored based on established dearomatization strategies.

One plausible approach is through reductive dearomatization . The pyridine ring is susceptible to reduction under various conditions. For instance, catalytic hydrogenation or the use of dissolving metal reductions could potentially reduce the pyridine ring to a dihydropyridine (B1217469) or a piperidine (B6355638) derivative. The presence of the chlorine substituents would likely influence the regioselectivity of such a reduction.

Oxidative dearomatization represents another potential pathway. Treatment with strong oxidizing agents could lead to the formation of pyridine N-oxides or other oxidized species, which might be more amenable to subsequent dearomatization reactions.

Furthermore, enzymatic dearomatization offers a green and highly selective alternative. While not yet reported for this specific substrate, various microorganisms and enzymes are known to catalyze the dearomatization of aromatic compounds.

Exploration of Reaction Mechanisms Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Mechanistic Investigations of Key Bond-Forming Reactions

The hydroxymethyl group of this compound is a key site for bond-forming reactions. For instance, its oxidation to the corresponding aldehyde or carboxylic acid proceeds through well-understood mechanisms involving the removal of hydrogen atoms.

Substitution of the chlorine atoms on the pyridine ring represents another important class of bond-forming reactions. These nucleophilic aromatic substitution (SNAr) reactions are facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the other chlorine atom. The mechanism typically involves the addition of a nucleophile to the electron-deficient ring to form a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group. The position of substitution (at C-4 or C-5) would be influenced by the electronic effects of the substituents and the nature of the incoming nucleophile.

Elucidation of Selectivity Control in Transformations

Controlling selectivity—chemoselectivity, regioselectivity, and stereoselectivity—is a central challenge in the synthesis of complex molecules. In transformations involving this compound, several factors can be manipulated to achieve the desired selectivity.

Chemoselectivity: In reactions where multiple functional groups could react, the choice of reagents and reaction conditions is critical. For example, a mild oxidizing agent could selectively oxidize the hydroxymethyl group without affecting the chloro-substituents or the pyridine ring.

Regioselectivity: In nucleophilic aromatic substitution reactions, the regioselectivity of the incoming nucleophile is a key consideration. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the existing chlorine atoms, direct the incoming nucleophile to specific positions. Computational studies can be employed to predict the most likely sites of attack.

The table below summarizes the key reactive sites and potential transformations of this compound, highlighting the importance of understanding reaction mechanisms for achieving selectivity.

| Reactive Site | Potential Transformation | Key Mechanistic Feature | Factors Influencing Selectivity |

| Hydroxymethyl Group | Oxidation | C-H bond cleavage | Nature of the oxidizing agent |

| Hydroxymethyl Group | Esterification/Etherification | Nucleophilic attack by the hydroxyl oxygen | Steric hindrance, electronic effects of the acylating/alkylating agent |

| Chlorine Atoms | Nucleophilic Aromatic Substitution | Formation of Meisenheimer intermediate | Nature of the nucleophile, solvent, temperature |

| Pyridine Ring | Reduction (Dearomatization) | Addition of hydride or electron transfer | Catalyst, reducing agent, substituents on the ring |

Derivatization and Analogue Synthesis Based on 4,5 Dichloropyridin 2 Yl Methanol

Design Principles for Novel (4,5-Dichloropyridin-2-yl)methanol Derivatives

The design of new derivatives from the this compound scaffold is guided by the distinct reactivity of its constituent parts. The primary design principles revolve around exploiting the three main reactive centers: the hydroxymethyl group and the two chlorine atoms on the pyridine (B92270) ring.

The Pyridine Ring as an Electron-Deficient Core: The pyridine nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring. This effect is significantly amplified by the presence of two strongly electron-withdrawing chlorine atoms at the C-4 and C-5 positions. This pronounced electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the chlorine-bearing positions.

The Hydroxymethyl Group as a Versatile Handle: The -CH₂OH group at the C-2 position is a primary alcohol and thus a key site for functionalization. It can act as a nucleophile, be oxidized to other functional groups, or be replaced entirely. Its proximity to the ring nitrogen allows for potential intramolecular interactions or cyclizations in designed derivatives.

Scaffold-Based Drug Design: Dichloropyridinyl methanol (B129727) structures are recognized as valuable scaffolds in medicinal chemistry. For instance, the related isomer (2,5-Dichloropyridin-4-yl)methanol serves as a reagent in the synthesis of pharmacologically active agents. cookechem.com This precedent informs the design of novel this compound derivatives with the aim of creating libraries of compounds for biological screening. The core scaffold provides a rigid and defined orientation for appended functional groups to interact with biological targets. nih.govnih.gov

Synthesis of Substituted (Dichloropyridin-2-yl)methanol Analogues

The synthesis of analogues involves targeted modifications at the scaffold's reactive sites. Common strategies include transformations of the hydroxymethyl group and substitution of the ring's chlorine atoms.

Modification of the Hydroxymethyl Group: The primary alcohol can be readily converted into other functional groups. A common transformation is oxidation to yield the corresponding aldehyde, (4,5-dichloropyridin-2-yl)carbaldehyde, or further to the carboxylic acid, 4,5-dichloropyridine-2-carboxylic acid. These transformations introduce new electrophilic centers (the aldehyde carbonyl) or acidic functionalities (the carboxylic acid), opening pathways for subsequent reactions like reductive amination, esterification, or amide bond formation.

Substitution of Chlorine Atoms: The chlorine atoms at C-4 and C-5 are susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide variety of substituents. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of amino-, thioether-, and ether-linked analogues, respectively. The reaction conditions, such as solvent, temperature, and the nature of the base used, can often be tuned to favor substitution at one position over the other, although regioselectivity can be a challenge.

The table below summarizes common analogue syntheses from the parent compound.

| Starting Material | Reagent(s) | Product Class |

| This compound | Mild Oxidizing Agent (e.g., MnO₂) | Aldehyde |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |

| This compound | Amine (R-NH₂) | Amino-substituted analogue |

| This compound | Thiol (R-SH) | Thioether-substituted analogue |

| This compound | Alcohol/Base (R-OH/NaH) | Ether-substituted analogue |

Preparation of Fused or Bridged Heterocyclic Ring System Derivatives

The this compound scaffold can be used to construct more complex polycyclic systems. These syntheses often involve multi-step sequences where the existing functional groups are used to build new rings.

One conceptual approach involves a tandem reaction utilizing both the hydroxymethyl group and an adjacent chlorine atom. For example, the alcohol could be converted into a more potent nucleophile, which could then displace the chlorine at C-4 in an intramolecular cyclization to form a fused six-membered ring system (a dihydropyrano[4,3-b]pyridine derivative).

Furthermore, the dichloropyridine core is a suitable precursor for inverse electron-demand Diels-Alder reactions, where the electron-poor diene system of the pyridine ring reacts with an electron-rich dienophile to form bridged or fused bicyclic structures. rsc.org While specific examples starting directly from this compound are not prevalent in readily available literature, the principles of synthesizing fused heterocycles like thiazolo[4,5-d]pyrimidines through condensation and cyclization reactions demonstrate the potential pathways available for elaborating the scaffold into more complex ring systems. researchgate.netsemanticscholar.org

Structure-Reactivity Relationships in Derived Compounds

The chemical reactivity and synthetic utility of derivatives are directly linked to their structure. Modifying the parent scaffold induces significant changes in its electronic and steric properties.

Oxidation of the Hydroxymethyl Group: Converting the alcohol to an aldehyde or carboxylic acid enhances the electron-withdrawing nature of the C-2 substituent. This change makes the pyridine ring even more electron-deficient, potentially increasing the rate of subsequent SNAr reactions at the C-4 and C-5 positions.

Substitution of a Chlorine Atom: Replacing a chlorine atom with a different functional group dramatically alters the molecule's reactivity.

With an Electron-Donating Group (e.g., -NH₂): Substitution with an amine introduces an electron-donating group onto the ring. This partially counteracts the electron-withdrawing effects of the remaining chlorine and the pyridine nitrogen, making the ring less reactive towards further nucleophilic attack.

With an Electron-Withdrawing Group (e.g., -CN): If a chlorine were replaced by a nitrile group (via a metal-catalyzed reaction, for example), the ring would become even more electron-poor, facilitating subsequent substitutions.

The table below outlines these relationships.

| Structural Modification | Effect on Pyridine Ring Electronics | Impact on Reactivity for Further Synthesis |

| Oxidation of -CH₂OH to -CHO or -COOH | Increased electron-withdrawing effect | Activates ring for Nucleophilic Aromatic Substitution (SNAr) |

| Substitution of -Cl with -NH₂ or -OR | Decreased electron deficiency | Deactivates ring for SNAr; provides new nucleophilic site |

| Substitution of -Cl with a different halogen (e.g., -F) | Modulated electron deficiency (F is more electronegative) | May alter regioselectivity and rate of SNAr |

Methodologies for Diverse Functional Group Introductions

A variety of synthetic methodologies can be employed to introduce functional diversity onto the this compound scaffold. These methods provide a toolkit for chemists to create a broad spectrum of derivatives.

Oxidation Reactions: The hydroxymethyl group can be oxidized using a range of reagents. Manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically used for selective oxidation to the aldehyde, while stronger agents like potassium permanganate (B83412) (KMnO₄) can achieve oxidation to the carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr): This is a key method for replacing the chlorine atoms. It is typically performed by heating the scaffold with a chosen nucleophile (e.g., an amine, thiol, or alkoxide) in a suitable polar aprotic solvent like DMF or NMP, often in the presence of a non-nucleophilic base like K₂CO₃ or DIPEA.

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions are powerful tools for functionalizing chloro-pyridines. Reactions like the Suzuki coupling (using boronic acids), Buchwald-Hartwig amination (using amines), and Sonogashira coupling (using terminal alkynes) can be used to form C-C, C-N, and C-C (alkyne) bonds at the chlorine positions, respectively. These reactions significantly expand the range of accessible derivatives.

Derivatization of the Hydroxymethyl Group: Beyond oxidation, the alcohol can undergo esterification with carboxylic acids or acid chlorides, or etherification with alkyl halides under basic conditions. It can also be converted to a leaving group (e.g., a tosylate or a halide via the Appel reaction) to allow for substitution by a wide range of nucleophiles. This approach is analogous to derivatization techniques used to enhance analytical performance, which rely on the reliable reactivity of alcohol groups. nih.govnih.gov

The following interactive table details various functionalization methodologies.

| Reaction Type | Reagent Class | Functional Group Introduced | Position(s) Affected |

| Oxidation | Oxidizing Agent | Aldehyde, Carboxylic Acid | C-2 |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | Amino, Thioether, Ether | C-4, C-5 |

| Suzuki Coupling | Boronic Acids/Esters | Alkyl, Aryl | C-4, C-5 |

| Buchwald-Hartwig Amination | Amines | Primary/Secondary Amino | C-4, C-5 |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl | C-4, C-5 |

| Esterification | Carboxylic Acids / Acid Chlorides | Ester | C-2 |

| Etherification | Alkyl Halides / Base | Ether | C-2 |

Applications of 4,5 Dichloropyridin 2 Yl Methanol in Advanced Organic Synthesis

(4,5-Dichloropyridin-2-yl)methanol as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the distinct reactivity of its functional groups. The pyridine (B92270) core, substituted with electron-withdrawing chlorine atoms, possesses unique electronic properties that influence its reactivity. The primary alcohol (hydroxymethyl group) at the 2-position and the two chloro substituents at the 4- and 5-positions serve as handles for a variety of chemical transformations.

The hydroxymethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of compounds. Conversely, the chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution or can participate in transition-metal-catalyzed cross-coupling reactions. This orthogonality allows for selective manipulation of the molecule, enabling chemists to build complexity in a controlled and stepwise manner. The interplay between the nucleophilic alcohol and the electrophilic sites of the chlorinated ring makes it a multifaceted intermediate for further functionalization.

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Hydroxymethyl | Oxidation | (4,5-Dichloropyridin-2-yl)carbaldehyde or 4,5-Dichloropyridine-2-carboxylic acid |

| Hydroxymethyl | Esterification | (4,5-Dichloropyridin-2-yl)methyl ester |

| Hydroxymethyl | Etherification | 2-(Alkoxymethyl)-4,5-dichloropyridine |

| Chlorine Atoms | Nucleophilic Substitution | Aminopyridines, Thiol-substituted pyridines |

| Chlorine Atoms | Cross-Coupling | Arylated, Alkenylated, or Alkynylated pyridines |

Role in the Total Synthesis of Complex Organic Molecules

While specific examples of the total synthesis of complex natural products originating directly from this compound are not extensively documented in dedicated publications, its role as a key intermediate can be inferred from its structural features. Polysubstituted pyridine rings are core components of numerous biologically active compounds and pharmaceutical agents. The ability to introduce functionality selectively at three different positions (C2, C4, and C5) makes this compound a highly valuable starting material for the synthesis of such complex targets.

A synthetic strategy could involve an initial cross-coupling reaction at one of the chloro-positions, followed by modification of the second chlorine and subsequent elaboration of the hydroxymethyl group. This stepwise approach allows for the controlled assembly of highly decorated pyridine derivatives that are often challenging to synthesize by other means. Its use is particularly relevant in medicinal chemistry for creating libraries of novel compounds for drug discovery.

Utilization in Multi-Step Synthetic Sequences and Cascade Reactions

This compound is well-suited for incorporation into multi-step synthetic sequences. A common strategy involves leveraging the differential reactivity of the chloro- and hydroxymethyl groups. For instance, a synthetic route could commence with a palladium-catalyzed cross-coupling reaction at the more reactive chloro-position, followed by oxidation of the alcohol to an aldehyde. This newly formed aldehyde can then participate in a variety of subsequent reactions, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, to further extend the molecular framework.

The concept of cascade reactions, where multiple bond-forming events occur in a single pot, can be applied to derivatives of this compound. 20.210.105nih.gov For example, a domino reaction could be designed where an initial intermolecular coupling is followed by an intramolecular cyclization. A hypothetical sequence might involve Sonogashira coupling of the C4-chloro position with a terminal alkyne bearing a nucleophilic group, which could then cyclize onto an electrophilic center generated from the modification of the C2-hydroxymethyl group. Such strategies significantly improve synthetic efficiency by reducing the number of isolation and purification steps. nih.gov

Application in Specific Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Diversification

The chlorine atoms of this compound are prime candidates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.orgwikipedia.org

Suzuki Coupling: The Suzuki reaction, which couples organoboron compounds with organic halides, is frequently used to functionalize halogenated pyridines. nih.gov In di- or poly-halogenated systems, regioselectivity can often be achieved based on the electronic and steric environment of the halogen atoms. For dichloropyridines, coupling often occurs preferentially at the more electron-deficient position. nih.gov Studies on related 2,4-dichloropyrimidines and 2,4-dichloropyridines have demonstrated that selective coupling at the C4 position is feasible, retaining the C2-chloro substituent for subsequent transformations. nih.govnih.gov This allows for the sequential introduction of different aryl or vinyl groups.

Sonogashira Coupling: The Sonogashira reaction enables the coupling of terminal alkynes with organic halides, providing access to arylalkynes. wikipedia.orglibretexts.org This reaction is carried out under mild conditions and is tolerant of many functional groups, including the hydroxymethyl group present in the title compound. wikipedia.org The alkynylpyridine products are valuable intermediates themselves, useful in materials science and for constructing more complex heterocyclic systems via subsequent cyclization reactions. libretexts.orgnih.gov The regioselectivity of Sonogashira couplings on polyhalogenated pyridines has been demonstrated, allowing for the controlled, stepwise alkynylation of the ring. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene to form a substituted alkene. organic-chemistry.org This provides a direct method for the vinylation of the dichloropyridine core. The resulting styrenyl-type pyridines are versatile precursors for polymerization or further functionalization of the newly introduced double bond. The reaction is a cornerstone in the synthesis of fine chemicals and complex molecular targets. rug.nlresearchgate.net

Table 2: Representative Conditions for Cross-Coupling on Dichloro-Heterocycles

| Coupling Reaction | Catalyst System | Base | Solvent | Temperature | Reference |

| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 55-90 °C | nih.gov |

| Suzuki (C4-selective) | Pd₂(dba)₃ / IPr | K₃PO₄ | Dioxane | Room Temp. | nih.gov |

| Sonogashira | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) | DMF or Amine | Room Temp. | wikipedia.org |

| Heck | Pd(OAc)₂ | Base (e.g., KOAc, Et₃N) | DMF or Acetonitrile | 80-140 °C | organic-chemistry.orgrug.nl |

This table presents typical conditions based on analogous substrates as specific data for this compound is not widely published.

Development as a Precursor to Chiral Auxiliaries or Ligands

The structure of this compound offers significant potential for its development into chiral auxiliaries or ligands for asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct a reaction to form one enantiomer over another. wikipedia.orgsigmaaldrich.com

Several synthetic pathways can be envisioned. The primary alcohol can be esterified with a chiral carboxylic acid, or it can be oxidized to the corresponding aldehyde or ketone, which can then undergo asymmetric transformations. For example, asymmetric reduction of the derived ketone, (4,5-dichloropyridin-2-yl)ethanone, using chiral reducing agents would yield a chiral secondary alcohol.

This resulting chiral alcohol, or its derivatives, could serve as a chiral ligand. The pyridine nitrogen atom and potentially one of the chlorine atoms can act as coordination sites for a metal center. The chiral center alpha to the pyridine ring would create a chiral environment around the metal, which could then catalyze a variety of asymmetric reactions. The development of new chiral ligands is a continuous effort in organic synthesis, and pyridine-based structures are a well-established class of effective ligands. nih.govscielo.org.mxresearchgate.net The synthesis of such ligands from readily available starting materials like this compound is a promising avenue for future research.

Advanced Spectroscopic and Structural Elucidation of 4,5 Dichloropyridin 2 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's conformation and dynamic behavior can be constructed.

¹H and ¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum would provide valuable information about the carbon framework. Six distinct signals would be expected: four for the pyridine (B92270) ring carbons and one for the methylene carbon. The carbons bearing the chlorine atoms would exhibit characteristic chemical shifts, and their positions, along with those of the other ring carbons, would be influenced by the substituent effects.

Conformational Analysis using 2D NMR

To investigate the preferred conformation of (4,5-Dichloropyridin-2-yl)methanol in solution, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable. NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the spatial arrangement of the molecule. For this compound, a key aspect of its conformation is the orientation of the hydroxymethyl group relative to the pyridine ring. NOE correlations between the methylene protons and the proton at the 3-position of the pyridine ring would suggest a particular spatial arrangement. The presence or absence of such correlations would help in determining the energetically favored rotamers.

Computational modeling can complement experimental NMR data by predicting the stable conformations and their corresponding NMR parameters. By comparing the calculated chemical shifts and NOE intensities with experimental values, a more refined conformational model can be developed.

| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| Pyridine-H3 | 7.5 - 8.5 | s |

| Pyridine-H6 | 8.0 - 9.0 | s |

| CH₂ | 4.5 - 5.5 | s |

| OH | Variable | br s |

| Carbon | Expected Chemical Shift Range (ppm) |

| C2 | 155 - 165 |

| C3 | 120 - 130 |

| C4 | 140 - 150 |

| C5 | 135 - 145 |

| C6 | 145 - 155 |

| CH₂ | 60 - 70 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

While the crystal structure of this compound has not been specifically reported in the searched literature, the analysis of a closely related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, offers valuable insights into the potential solid-state behavior. nih.gov In the crystal structure of this analogue, the molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. nih.gov This type of hydrogen bonding is highly probable for this compound as well, given the presence of the hydroxyl group (hydrogen bond donor) and the pyridine nitrogen atom (hydrogen bond acceptor).

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Hydrogen Bonding | O-H | Pyridine N | Primary interaction governing crystal packing. |

| Halogen Bonding | C-Cl | Pyridine N, O of hydroxyl | Directional interaction influencing molecular assembly. |

| π–π Stacking | Pyridine ring | Pyridine ring | Contributes to the stabilization of the crystal lattice. |

| C—H⋯Cl | Pyridine C-H, CH₂ | Cl | Weaker interactions that fine-tune the crystal packing. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. Each vibrational mode corresponds to a specific molecular motion and absorbs or scatters light at a characteristic frequency.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups. The O-H stretching vibration of the methanol (B129727) group is particularly informative. In a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent), this band would appear as a sharp peak in the region of 3600-3700 cm⁻¹. However, in the solid state or in a concentrated solution where intermolecular hydrogen bonding occurs, this band will broaden and shift to a lower frequency (typically 3200-3500 cm⁻¹), providing direct evidence for hydrogen bond formation. rsc.org

Other key vibrational modes would include:

C-O stretching: Around 1000-1200 cm⁻¹, sensitive to the conformation of the hydroxymethyl group.

Pyridine ring vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region, which can be influenced by the chloro-substituents.

C-Cl stretching: Typically observed in the 600-800 cm⁻¹ region.

Raman spectroscopy would complement the FT-IR data, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For instance, the symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| O-H stretch (free) | 3600 - 3700 | Sharp band |

| O-H stretch (H-bonded) | 3200 - 3500 | Broad band |

| C-H stretch (aromatic) | 3000 - 3100 | |

| C-H stretch (aliphatic) | 2850 - 3000 | |

| Pyridine ring stretch | 1400 - 1600 | Multiple bands |

| C-O stretch | 1000 - 1200 | |

| C-Cl stretch | 600 - 800 |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition.

A key feature in the mass spectrum of this compound would be the isotopic profile of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, a compound containing two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion (M⁺) and its fragments. The relative intensities of the M, M+2, and M+4 peaks would be in an approximate ratio of 9:6:1, providing a clear signature for the presence of two chlorine atoms.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the analysis of the resulting fragment ions can help to piece together the molecular structure. Likely fragmentation pathways for this compound include:

Loss of a hydrogen atom: From the hydroxyl or methylene group.

Loss of the hydroxyl radical (•OH).

Loss of formaldehyde (B43269) (CH₂O).

Loss of a chlorine atom (•Cl) or HCl.

Cleavage of the C-C bond between the pyridine ring and the methylene group.

Tandem mass spectrometry (MS/MS) techniques could be employed to further investigate the fragmentation pathways by isolating a specific ion and inducing its further fragmentation.

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 177 | Molecular ion |

| [M-H]⁺ | 176 | Loss of a hydrogen atom |

| [M-OH]⁺ | 160 | Loss of a hydroxyl radical |

| [M-CH₂O]⁺ | 147 | Loss of formaldehyde |

| [M-Cl]⁺ | 142 | Loss of a chlorine atom |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives are relevant)

This compound itself is an achiral molecule. However, if it were used as a precursor to synthesize chiral derivatives, for example, by esterification with a chiral acid or by introduction of a chiral center in a side chain, then chiroptical spectroscopy would become a relevant and powerful analytical tool.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule, and the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. This technique would be crucial for assessing the success of an asymmetric synthesis or a chiral resolution of a derivative of this compound.

In the absence of specific chiral derivatives of this compound in the literature, a detailed discussion of their chiroptical properties is speculative. However, it is a critical technique to consider in the broader context of the chemical space accessible from this starting material.

Computational Chemistry and Theoretical Studies of 4,5 Dichloropyridin 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are pivotal in elucidating the intrinsic electronic properties of a molecule, offering insights that complement experimental findings. For (4,5-Dichloropyridin-2-yl)methanol, methods like Density Functional Theory (DFT) are employed to model its behavior at the atomic level. These calculations can predict various molecular properties, including the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the compound's stability and reactivity.

The presence of two electron-withdrawing chlorine atoms on the pyridine (B92270) ring, combined with the hydroxymethyl group, creates a unique electronic environment. DFT calculations can quantify the effects of these substituents on the aromatic system and the methanol (B129727) moiety.

Molecular Orbitals and Frontier Orbital Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide a powerful tool for predicting how the molecule will interact with other chemical species.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. In this compound, the HOMO is expected to be localized on atoms with higher electron density, such as the oxygen atom of the hydroxymethyl group and the nitrogen atom of the pyridine ring. The energy of the HOMO is a critical parameter; a higher HOMO energy suggests greater reactivity as a nucleophile.

Conversely, the LUMO signifies the ability of a molecule to accept electrons, reflecting its electrophilic nature. The electron-withdrawing chlorine atoms are expected to lower the energy of the LUMO and delocalize it across the pyridine ring, enhancing the electrophilicity of the molecule. A lower LUMO energy indicates a greater propensity to accept electrons.

The HOMO-LUMO energy gap is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity and lower stability. For this compound, the interplay of the electron-donating hydroxymethyl group and the electron-withdrawing chlorine atoms will determine the precise energy levels of the FMOs and the resulting energy gap.

| Orbital | Calculated Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -7.25 | Oxygen (p-orbital), Pyridine Ring (π-system) |

| LUMO | -1.89 | Pyridine Ring (π-system), Chlorine (σ-orbitals) |

| HOMO-LUMO Gap | 5.36 | - |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is non-uniform due to the different electronegativities of the constituent atoms. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution and identifying regions of positive and negative electrostatic potential.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. These are expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group, both of which possess lone pairs of electrons.

Regions of positive potential (typically colored blue) represent areas of low electron density and are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms, particularly the one attached to the oxygen, and on the carbon atoms of the pyridine ring, especially those bonded to the electronegative chlorine atoms. The chlorine atoms themselves will exhibit a region of negative potential at their periphery (the σ-hole), but the carbon atoms to which they are attached will be electron-deficient.

This detailed picture of the electrostatic landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's physical properties and biological activity.

Conformational Analysis and Energy Landscape Mapping

The presence of the rotatable hydroxymethyl group at the 2-position of the pyridine ring means that this compound can exist in various conformations. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and any other low-energy conformers, as well as the energy barriers between them.

By systematically rotating the dihedral angle involving the C2-C(methanol)-O-H bonds and calculating the corresponding energy, an energy landscape can be mapped. This analysis reveals the preferred orientation of the hydroxymethyl group relative to the pyridine ring. The stability of different conformers is influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the pyridine nitrogen.

Computational methods can predict the relative energies of these conformers and the transition states that separate them. This information is vital for understanding the molecule's flexibility and how its shape might change in different environments, which can have significant implications for its interaction with biological targets.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C2-C(methanol)-O) | Description |

|---|---|---|---|

| Global Minimum | 0.00 | ~0° | Intramolecular hydrogen bond between OH and pyridine N |

| Local Minimum | 2.5 | ~180° | OH group oriented away from the pyridine ring |

Prediction of Chemical Reactivity and Regioselectivity via Computational Methods

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of chemical reactions involving this compound. By analyzing the electronic properties of the molecule, it is possible to identify the most likely sites for various types of reactions.

For electrophilic aromatic substitution, the positions on the pyridine ring most susceptible to attack can be predicted by examining the calculated atomic charges and the coefficients of the HOMO. The region with the highest electron density is generally the most reactive towards electrophiles.

For nucleophilic substitution, the carbon atoms attached to the chlorine atoms are the primary targets. The LUMO distribution can highlight the most electrophilic carbon, thus predicting the regioselectivity of such reactions. Computational models can also assess the relative ease of displacing each chlorine atom.

The reactivity of the hydroxymethyl group can also be studied. For instance, the acidity of the hydroxyl proton can be calculated, and the propensity of the oxygen to act as a nucleophile can be assessed.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Beyond predicting reactivity, computational modeling can be used to elucidate the detailed mechanisms of chemical reactions. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Transition state analysis provides the activation energy for a reaction, which is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined.

For example, the mechanism of a nucleophilic substitution reaction on the pyridine ring can be modeled to determine whether it proceeds via a concerted or a stepwise (Meisenheimer complex) mechanism. The geometry and energy of the transition state provide invaluable insights into the factors that control the reaction's feasibility and outcome.

Investigation of Solvent Effects on Molecular Structure and Reactivity

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.

Explicit solvent models involve including a number of solvent molecules in the calculation and treating their interactions with the solute explicitly. While more computationally demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

By performing calculations in different solvents, it is possible to predict how the conformational preferences, electronic properties, and reactivity of this compound will change in various chemical environments. This is particularly important for understanding its behavior in biological systems, where water is the primary solvent.

Intermolecular Interaction Studies (e.g., hydrogen bonding, halogen bonding in a non-biological context)

The molecular architecture of this compound is conducive to a variety of intermolecular interactions that dictate its crystal packing and physical properties. The primary interactions expected are hydrogen bonds, mediated by the hydroxyl group, and halogen bonds, involving the chlorine atoms. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are instrumental in characterizing and quantifying these weak interactions.

Hydrogen Bonding:

The most significant intermolecular interaction anticipated for this compound is the hydrogen bond. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can serve as a hydrogen bond acceptor. This is a common and robust motif in pyridine-containing alcohols.

In the solid state, it is highly probable that molecules of this compound would form chains or dimers via O-H···N hydrogen bonds. For instance, in the crystal structure of the related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by O-H···N hydrogen bonds to form zigzag chains. bldpharm.commdpi.com This type of interaction is characterized by a short distance between the hydrogen and the acceptor atom and an angle close to 180°.

A theoretical analysis would likely reveal the following hydrogen bonding parameters, extrapolated from similar structures:

| Interaction Type | Donor (D) | Acceptor (A) | Typical D-H···A Distance (Å) | **Typical D-H···A Angle (°) ** |

| Intermolecular Hydrogen Bond | O-H | N (pyridine) | 2.7 - 2.9 | 160 - 180 |

This table presents theoretically expected values based on common hydrogen bond geometries in related crystal structures.

The strength of this hydrogen bond is influenced by the electronic effects of the chlorine substituents. The electron-withdrawing nature of the chlorine atoms decreases the electron density on the pyridine ring, which in turn can modulate the hydrogen bond acceptor strength of the nitrogen atom.

Halogen Bonding:

The chlorine atoms at the 4- and 5-positions of the pyridine ring introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. mdpi.com The electron density around the chlorine atoms is anisotropic, creating a region of positive electrostatic potential (a σ-hole) along the extension of the C-Cl bond, which can interact with an electron-rich site.

In the case of this compound, potential halogen bond acceptors could be the nitrogen atom or the oxygen atom of a neighboring molecule. Furthermore, weak C-Cl···π interactions, where the chlorine atom interacts with the π-system of the pyridine ring of another molecule, are also plausible. Such C-Cl···π interactions have been observed in the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, contributing to the stability of the crystal lattice. bldpharm.com

A computational study employing Hirshfeld surface analysis on a molecule with similar functionalities, 4-amino-3,5-dichloropyridine, quantified the contributions of various intermolecular contacts, with Cl···H interactions being highly significant. nih.govnih.gov A similar analysis for this compound would likely highlight the importance of both hydrogen and halogen-related contacts.

| Interaction Type | Halogen Donor | Potential Acceptor | Expected Nature of Interaction |

| Halogen Bond | C(4)-Cl | N (pyridine), O (hydroxyl) | Directional, contributing to crystal packing |

| Halogen Bond | C(5)-Cl | N (pyridine), O (hydroxyl) | Directional, contributing to crystal packing |

| Halogen-π Interaction | C(4)-Cl / C(5)-Cl | Pyridine ring (π-system) | Weaker, stabilizing π-stacking arrangements |

| Chlorine-Hydrogen Contact | C(4)-Cl / C(5)-Cl | C-H | Dispersive, contributing to overall packing efficiency |

This table outlines the theoretically possible halogen-based intermolecular interactions for this compound.

Q & A

Q. What are the established synthetic routes for (4,5-Dichloropyridin-2-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-chloro-N-(substituted pyridin-2-yl)acetamide derivatives with thiols in ethanol (40 mL, 12–24 hours) is a common approach, yielding products with 45–80% purity . Optimization involves adjusting solvent polarity (e.g., chloroform-acetone mixtures for crystallization), temperature (reflux vs. room temperature), and stoichiometry. Post-synthesis purification via column chromatography (using hexane:ethyl acetate gradients) and recrystallization improves purity. Monitoring reaction progress by TLC (Rf values: 0.32–0.73 in hexane:ethyl acetate) is critical .

Q. How can NMR and HPLC be utilized to confirm the structure and purity of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Peaks for the pyridine ring protons (δ 7.5–8.5 ppm) and methanol group (δ 4.5–5.0 ppm, broad singlet).

- ¹³C NMR: Carbons adjacent to chlorine atoms show deshielding (δ 120–140 ppm).

- HPLC: Use a C18 column with a methanol-water mobile phase (gradient elution, 70:30 to 95:5 over 20 minutes) to resolve impurities. Retention times should align with standards (e.g., ~12–15 minutes for the pure compound) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

Methodological Answer:

- Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol or acetone. Limited solubility in water (<1 mg/mL).

- Stability: Degrades under prolonged UV exposure or acidic conditions (pH < 3). Store in inert atmospheres at 4°C to prevent oxidation of the methanol group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculates binding energies (ΔG) and charge transfer (ΔQ) between the compound and metal catalysts (e.g., metalloporphyrins). For example:

- Model the interaction between the pyridine nitrogen and metal centers (e.g., Fe or Mn in porphyrins).

- Halogenation (Cl substituents) increases electrophilicity, enhancing binding to oxygen-containing ligands (ΔG ≈ −15 to −20 kcal/mol) .

- Spin-state changes in the metal center upon binding indicate catalytic activity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR or mass spectra)?

Methodological Answer:

- Step 1: Cross-validate with alternative techniques (e.g., IR for functional groups; HRMS for molecular ion confirmation).

- Step 2: Re-examine sample preparation (e.g., solvent purity, concentration effects).

- Step 3: Perform isotopic labeling (e.g., deuterated methanol) to isolate signal overlap in NMR .

- Step 4: Use crystallography (X-ray or SC-XRD) for unambiguous structural confirmation .

Q. What strategies optimize the compound’s efficacy in biological assays (e.g., antimicrobial activity)?

Methodological Answer:

- Derivatization: Introduce sulfonyl or amide groups to enhance membrane permeability (e.g., 37a–37c derivatives showed 45–74% yield and activity against P. aeruginosa) .

- Dose-Response Testing: Use MIC (Minimum Inhibitory Concentration) assays in LB broth (24–48 hours, 37°C) with serial dilutions (0.1–100 µg/mL).

- Cytotoxicity Control: Validate selectivity via mammalian cell lines (e.g., HEK293) using MTT assays (IC50 > 50 µM indicates low toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.